molecular formula C15H18N4 B166972 Ferimzone CAS No. 89269-64-7

Ferimzone

Cat. No. B166972
CAS RN: 89269-64-7
M. Wt: 254.33 g/mol
InChI Key: GOWLARCWZRESHU-AQTBWJFISA-N
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Description

Ferimzone is a member of the class of pyrimidines that is 2-hydrazino-4,6-dimethylpyrimidine in which the two amino hydrogens are replaced by a 1-(2-methylphenyl)ethylidene group . It is used for the control of fungal diseases in rice .


Synthesis Analysis

Ferimzone derivatives were designed and synthesized by a scaffold-hopping strategy . In vitro bioassays indicated that compound 5o showed similar potency to ferimzone against Cercospora arachidicola and 2-fold higher potency than ferimzone against Alternaria solani .


Molecular Structure Analysis

The molecular formula of Ferimzone is C15H18N4 . The structure-energy relationship of Ferimzone and its derivatives has been elucidated using Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

Ferimzone Z, a fungicide for effectively controlling rice blast, undergoes a rapid conversion to its E-stereoisomer under light irradiation conditions .


Physical And Chemical Properties Analysis

Ferimzone is a colorless solid that is poorly soluble in water .

Mechanism of Action

Ferimzone, also known as Meferimzone, is a systemic fungicide primarily used for the control of fungal diseases in rice . This article will delve into the various aspects of its mechanism of action.

Target of Action

Ferimzone primarily targets the mycelial growth of Pyricularia oryzae, a fungus that causes rice blast disease . The compound inhibits the growth of this fungus by more than 96% at a concentration of 5 micrograms/ml .

Mode of Action

Ferimzone interacts with its target by binding to cellular components of the fungus. This binding is rather loose, and the fungicidal action of ferimzone can be nullified by incubating the treated spores or mycelia in a toxicant-free medium . This suggests that the action of Ferimzone is fungistatic, meaning it inhibits the growth of the fungus without necessarily killing it .

Biochemical Pathways

Ferimzone affects the biochemical pathways related to the growth and reproduction of the fungus. It inhibits the uptake of 14C-acetate and 14C-pyruvate into cells and causes apparent incorporation inhibition of these precursors into lipids . This disruption in lipid synthesis could be a key factor in its fungistatic action.

Pharmacokinetics

It’s worth noting that these properties play a crucial role in the bioavailability and overall effectiveness of any compound .

Result of Action

Ferimzone’s action results in significant changes at the molecular and cellular level in the fungus. It causes the cytoplasm of the spores and hyphae to become granulated and localized . Additionally, it disrupts membrane function, leading to the leakage of some electrolytes from mycelia, which decreases the pH of the medium .

Safety and Hazards

When handling Ferimzone, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Ferimzone research could involve the design of novel molecules with similar structures and similar/better biological performance . This could be achieved through techniques such as scaffold hopping, an effective approach of modern medicinal and agrochemical chemistry for a rational design of target molecules .

properties

IUPAC Name

4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWLARCWZRESHU-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058210
Record name Ferimzone
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferimzone

CAS RN

89269-64-7, 77359-18-3
Record name Ferimzone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferimzone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferimzone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240
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Record name (E)-Ferimzone
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Record name FERIMZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact target of Ferimzone, chemically known as (Z)-2'-methylacetophenone 4,6-dimethyl-2-pyrimidinylhydrazone, remains unclear, research suggests it disrupts membrane permeability in fungi. Studies observed that Ferimzone caused leakage of electrolytes, particularly acidic ones, from the mycelia of Pyricularia oryzae [, ]. This suggests Ferimzone might interfere with the influx or efflux of specific molecules or ions across the fungal membrane, ultimately leading to growth inhibition [].

A: The effect of Ferimzone appears to be fungistatic rather than fungicidal []. This means it inhibits fungal growth without directly killing the fungus. The fungistatic nature is supported by the observation that the inhibitory effect of Ferimzone can be reversed by transferring treated spores or mycelia to a toxicant-free medium []. This suggests a relatively loose binding of Ferimzone to its cellular target, allowing for its removal and potential fungal recovery [].

A: Ferimzone is a pyrimidinylhydrazone compound. Its chemical formula is C14H16N4O. Structurally, it is characterized by a pyrimidine ring substituted with a hydrazone moiety, which in turn is connected to a 2'-methylacetophenone group [].

A: Research exploring the structure-activity relationship (SAR) of Ferimzone and its analogs has identified key structural features influencing its fungicidal activity. Studies revealed that replacing the aromatic moiety of Ferimzone with aliphatic chains, particularly dialkyl ketones, could maintain or even enhance its antifungal activity [, ]. Furthermore, substituting the hydrazone moiety with a pyrazole ring resulted in compounds with comparable activity to Ferimzone while simplifying the structure and eliminating potential isomerism issues []. Another study explored the activity of arylpyridone hydrazones, designed by incorporating arylpyridinylmethanone into the Ferimzone scaffold. Results highlighted the importance of the hydrazone moiety and indicated that modifications in this region could significantly influence activity against various fungal species [].

A: Several analytical methods have been developed for detecting and quantifying Ferimzone in various matrices. High-performance liquid chromatography (HPLC) coupled with UV absorbance detection is a commonly used technique for Ferimzone analysis []. This method has been successfully employed to determine Ferimzone levels in technical-grade samples and formulated products. Another study utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for the analysis of Ferimzone residues in brown rice []. This method allowed for the separation and quantification of both the Z and E isomers of Ferimzone, which is crucial for accurate residue analysis. Furthermore, pressurized liquid extraction (PLE) has been investigated as an efficient extraction technique for Ferimzone and other pesticides from rice matrices [].

A: While there are no reports specifically documenting Ferimzone resistance, a study focusing on managing Melanin biosynthesis dehydratase inhibitor (MBI-D) resistance in Pyricularia oryzae found that incorporating Ferimzone into a fungicide mixture with diclocymet for field applications effectively prevented the reselection of MBI-D-resistant isolates []. This suggests that Ferimzone, with its distinct mode of action, could play a crucial role in resistance management strategies by preventing the build-up of resistant fungal populations.

ANone: Numerous fungicides with different modes of action are available for controlling rice diseases, offering alternatives to Ferimzone. These include:

  • Strobilurins: Azoxystrobin, kresoxim-methyl, pyraclostrobin, and trifloxystrobin are examples of strobilurins effective against rice blast, sheath blight, and other fungal diseases [].
  • Triazoles: Prothioconazole, tebuconazole, difenoconazole, and tricyclazole are broad-spectrum triazole fungicides commonly used in rice disease management [, ].
  • Carboxamides: Validamycin-A, benomyl, and carboxin are examples of carboxamides effective against rice blast and sheath blight [].

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